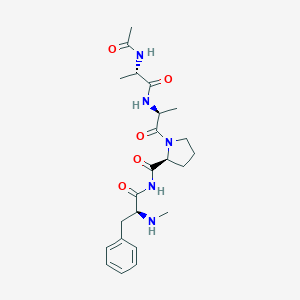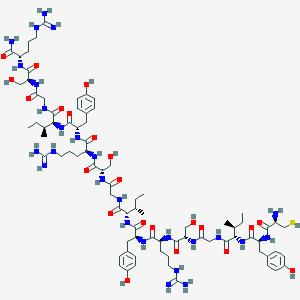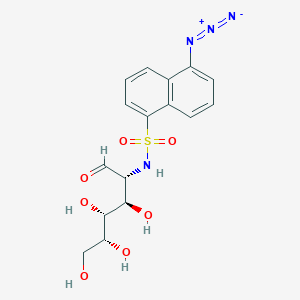
N-(1-Azido-5-naphthalenesulfonyl)galactosamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Azido-5-naphthalenesulfonyl)galactosamine, also known as GalNAz, is a chemical compound that has gained significant attention in the field of glycobiology. It is a derivative of galactosamine, a monosaccharide that is commonly found in glycoproteins and glycolipids. GalNAz has unique properties that make it a valuable tool for studying the biosynthesis and function of glycans in living cells.
Mécanisme D'action
The mechanism of action of N-(1-Azido-5-naphthalenesulfonyl)galactosamine involves the incorporation of the azide group into glycans by glycosyltransferases. The azide group is then used as a chemical handle for further labeling and detection of the labeled glycans. The incorporation of N-(1-Azido-5-naphthalenesulfonyl)galactosamine into glycans does not significantly affect the biosynthesis or function of the glycans, making it a valuable tool for studying the role of glycans in biological processes.
Effets Biochimiques Et Physiologiques
N-(1-Azido-5-naphthalenesulfonyl)galactosamine has been shown to have minimal biochemical and physiological effects on cells and organisms. It does not significantly affect cell viability or growth and does not induce any toxic effects. The incorporation of N-(1-Azido-5-naphthalenesulfonyl)galactosamine into glycans does not significantly alter the function of the glycans, making it a valuable tool for studying the role of glycans in biological processes.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-Azido-5-naphthalenesulfonyl)galactosamine has several advantages for use in lab experiments. It is a specific and sensitive tool for labeling glycans in cells and tissues. It does not significantly affect the biosynthesis or function of glycans, making it a valuable tool for studying the role of glycans in biological processes. However, there are also some limitations to the use of N-(1-Azido-5-naphthalenesulfonyl)galactosamine in lab experiments. It requires the use of specialized techniques for labeling and detection of the labeled glycans, which can be time-consuming and expensive. In addition, the azide group can react with other cellular components, leading to non-specific labeling and false-positive results.
Orientations Futures
N-(1-Azido-5-naphthalenesulfonyl)galactosamine has opened up new avenues for studying the role of glycans in biological processes. There are several future directions for research using N-(1-Azido-5-naphthalenesulfonyl)galactosamine. One of the most promising areas of research is the use of N-(1-Azido-5-naphthalenesulfonyl)galactosamine for studying the role of glycans in disease, such as cancer and inflammation. N-(1-Azido-5-naphthalenesulfonyl)galactosamine can be used to label glycans in diseased cells and tissues, allowing for the identification of disease-specific changes in glycan expression and function. Another future direction is the development of new techniques for labeling and detection of glycans using N-(1-Azido-5-naphthalenesulfonyl)galactosamine. This will allow for more sensitive and specific detection of labeled glycans, leading to a better understanding of their role in biological processes.
Méthodes De Synthèse
N-(1-Azido-5-naphthalenesulfonyl)galactosamine can be synthesized by modifying the amino group of galactosamine with an azide group. The most commonly used method for synthesizing N-(1-Azido-5-naphthalenesulfonyl)galactosamine involves the reaction of galactosamine with sodium azide in the presence of a catalyst such as copper sulfate. This reaction results in the formation of N-(1-Azido-5-naphthalenesulfonyl)galactosamine with a high yield and purity.
Applications De Recherche Scientifique
N-(1-Azido-5-naphthalenesulfonyl)galactosamine has been widely used in scientific research to study the biosynthesis and function of glycans in living cells. It is a valuable tool for labeling glycans in cells and tracking their biosynthesis and turnover. N-(1-Azido-5-naphthalenesulfonyl)galactosamine can be incorporated into glycans by the action of glycosyltransferases, which transfer the azide group from N-(1-Azido-5-naphthalenesulfonyl)galactosamine to the growing glycan chain. The labeled glycans can then be detected and visualized using a variety of techniques, such as click chemistry, fluorescent labeling, and mass spectrometry.
Propriétés
Numéro CAS |
140485-27-4 |
|---|---|
Nom du produit |
N-(1-Azido-5-naphthalenesulfonyl)galactosamine |
Formule moléculaire |
C16H18N4O7S |
Poids moléculaire |
410.4 g/mol |
Nom IUPAC |
5-azido-N-[(2R,3R,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]naphthalene-1-sulfonamide |
InChI |
InChI=1S/C16H18N4O7S/c17-20-18-11-5-1-4-10-9(11)3-2-6-14(10)28(26,27)19-12(7-21)15(24)16(25)13(23)8-22/h1-7,12-13,15-16,19,22-25H,8H2/t12-,13+,15+,16-/m0/s1 |
Clé InChI |
PZWKLBHJPXBTMP-XNISGKROSA-N |
SMILES isomérique |
C1=CC2=C(C=CC=C2S(=O)(=O)N[C@@H](C=O)[C@H]([C@H]([C@@H](CO)O)O)O)C(=C1)N=[N+]=[N-] |
SMILES |
C1=CC2=C(C=CC=C2S(=O)(=O)NC(C=O)C(C(C(CO)O)O)O)C(=C1)N=[N+]=[N-] |
SMILES canonique |
C1=CC2=C(C=CC=C2S(=O)(=O)NC(C=O)C(C(C(CO)O)O)O)C(=C1)N=[N+]=[N-] |
Synonymes |
GalN-ANS N-(1-azido-5-naphthalenesulfonyl)galactosamine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




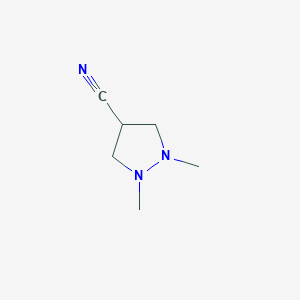

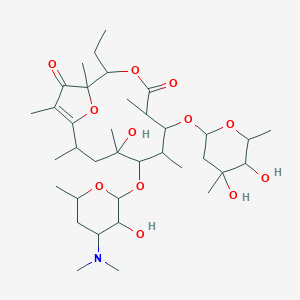


![1-(Pyrrolo[1,2-a]pyrazin-8-yl)ethanone](/img/structure/B126900.png)


